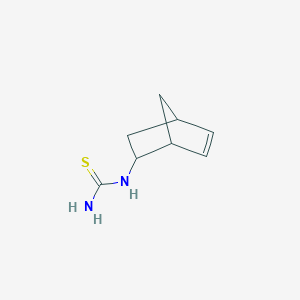

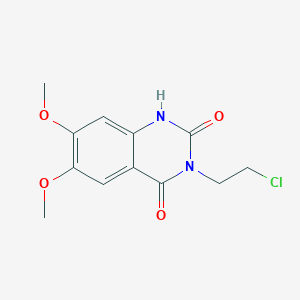

![molecular formula C17H16N6O4S B3011505 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428375-66-9](/img/structure/B3011505.png)

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of sulfadiazine . It is synthesized through a series of reactions involving sulfadiazine and other reagents . The compound is part of a larger family of pyrazole derivatives .

Synthesis Analysis

The synthesis of this compound involves the conversion of sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide [A] through the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as solvent . Then, the hydrazine derivative of sulfadiazine 2-hydrazinyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide [B] is prepared through the interaction of compound [A] with hydrazine in dimethylformamide as solvent .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a pyrimidin-2-yl group . The compound is characterized by C.H.N.S analysis, FT-IR, and 1H-MNR spectroscopy .

Chemical Reactions Analysis

The compound is involved in a series of chemical reactions during its synthesis. These include the reaction of sulfadiazine with chloroacetyl chloride, the interaction of the resulting compound with hydrazine, and subsequent reactions with chalcones .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied by their melting points, and characterized by C.H.N.S analysis, FT-IR and 1H-MNR spectroscopy .

科学的研究の応用

Anti-Leukemic Activity

Imatinib, commercially available as Gleevec, is a well-known therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation. The compound’s polytopic structure allows it to interact with multiple binding sites, making it effective against leukemia cells.

Anti-Tubercular Potential

While not directly studied for tuberculosis, related benzamide derivatives have shown promise against Mycobacterium tuberculosis. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides were designed and evaluated for their anti-tubercular activity . Further investigations could explore the potential of our compound in this context.

Anti-Inflammatory and Analgesic Properties

Indole derivatives, including benzamides, have exhibited anti-inflammatory and analgesic activities. Specifically, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promise . Our compound’s structural features may contribute to similar effects.

Antiproliferative Activity

Novel pyrazole derivatives, including benzamides, have been evaluated for their antiproliferative properties. While not directly tested, our compound’s structural similarity suggests potential antiproliferative effects . Further studies could explore its impact on cell growth and division.

Structural Studies and Crystallography

The crystal structure of Imatinib (the mesylate salt form) has been characterized, revealing its extended conformation and hydrogen-bonded chains through amide, amine, and pyrimidine groups . Investigating the crystal structure of our compound could provide valuable insights into its behavior.

将来の方向性

作用機序

Target of Action

Similar compounds have shown antiproliferative activities against certain cell lines, suggesting potential targets within cellular proliferation pathways .

Mode of Action

It’s known that sulfonamides and pyrazole derivatives, which are structural components of this compound, have diverse chemotherapeutic potentials . For instance, some sulfonamides have been reported to show significant antitumor activity .

Biochemical Pathways

The compound likely interacts with multiple biochemical pathways due to its complex structure. Sulfonamides, for example, have been known to possess antibacterial, hypoglycemic, diuretic, and antiglaucoma activities . Pyrazole derivatives have also been associated with various chemotherapeutic potentials .

Result of Action

The compound has been associated with antiproliferative activities, particularly against certain cell lines . This suggests that it may induce cellular changes that inhibit proliferation, potentially making it useful in the treatment of conditions characterized by abnormal cell growth.

特性

IUPAC Name |

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O4S/c24-15(14-11-20-23-9-2-10-27-16(14)23)21-12-3-5-13(6-4-12)28(25,26)22-17-18-7-1-8-19-17/h1,3-8,11H,2,9-10H2,(H,21,24)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXPSJVHYBGHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

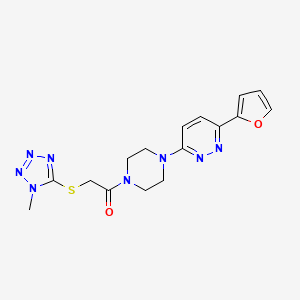

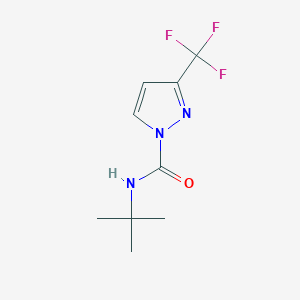

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

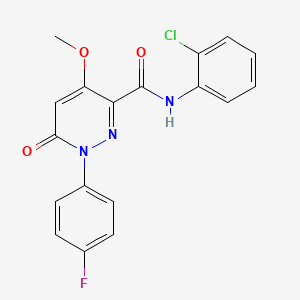

![N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3011433.png)

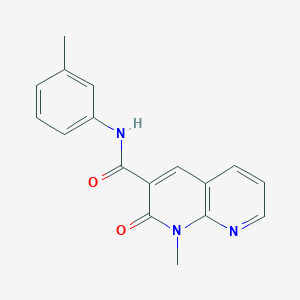

![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)

![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)

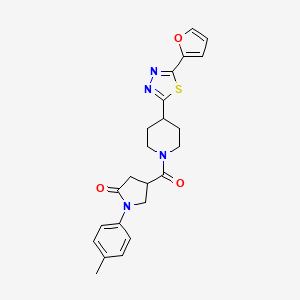

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)

![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)

![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)